molecular formula C18H12O3S B14587315 2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- CAS No. 61350-72-9

2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl-

Katalognummer: B14587315
CAS-Nummer: 61350-72-9
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: UEBOOWMOYPTVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- is a heterocyclic compound that features a thiopyran ring fused with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiopyran derivatives with benzoyl chloride and phenylhydrazine under acidic conditions can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran: Similar in structure but lacks the sulfur atom.

    2H-Chromene: Contains an oxygen atom instead of sulfur.

    Benzopyran: Another related compound with a fused benzene ring.

Uniqueness

2H-Thiopyran-2-one, 5-benzoyl-4-hydroxy-6-phenyl- is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

61350-72-9

Molekularformel

C18H12O3S

Molekulargewicht

308.4 g/mol

IUPAC-Name

3-benzoyl-6-hydroxy-2-phenylthiopyran-4-one

InChI

InChI=1S/C18H12O3S/c19-14-11-15(20)22-18(13-9-5-2-6-10-13)16(14)17(21)12-7-3-1-4-8-12/h1-11,20H

InChI-Schlüssel

UEBOOWMOYPTVGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)C=C(S2)O)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.